molecular formula C5H4ClNO2S B1315395 Methyl 2-chlorothiazole-5-carboxylate CAS No. 72605-86-8

Methyl 2-chlorothiazole-5-carboxylate

Cat. No. B1315395
CAS RN: 72605-86-8
M. Wt: 177.61 g/mol
InChI Key: ITGAFIAWKUGNIJ-UHFFFAOYSA-N
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Description

“Methyl 2-chlorothiazole-5-carboxylate” is a chemical compound with the empirical formula C5H4ClNO2S . It has a molecular weight of 177.61 . This compound is used for research and development purposes .


Synthesis Analysis

There are several methods for synthesizing “Methyl 2-chlorothiazole-5-carboxylate”. One efficient method involves a one-pot procedure that starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate, which is then reacted with thiourea or its N-substituted derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chlorothiazole-5-carboxylate” can be represented by the SMILES string COC(C1=CN=C(S1)Cl)=O . The InChI key for this compound is ITGAFIAWKUGNIJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-chlorothiazole-5-carboxylate” is a solid substance . Its boiling point is predicted to be 271.2±32.0 °C, and its density is predicted to be 1.456±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A series of novel thiazole derivatives were synthesized using 2-chloro-5-(chloromethyl)thiazole, showcasing moderate to weak fungicidal and insecticidal activities. These compounds illustrate the utility of methyl 2-chlorothiazole-5-carboxylate in creating biologically active molecules through N,S-dialkylation reactions (Xiao-fei Zhu & De-Qing Shi, 2008).

Development of Antiviral Agents

Research into thiazoles targeting flavivirus envelope proteins has led to the synthesis of third-generation analogues of methyl 2-chlorothiazole-5-carboxylate derivatives, aiming to improve antiviral potency, metabolic stability, and therapeutic indices. This work highlights the potential of methyl 2-chlorothiazole-5-carboxylate in antiviral drug development (Abdelrahman S. Mayhoub et al., 2011).

Corrosion Inhibition

The corrosion inhibiting properties of synthesized thiazole-4-carboxylates, including methyl 2-chlorothiazole-5-carboxylate derivatives, were evaluated for protecting mild steel in acidic environments. These studies demonstrate the compound's relevance in materials science, particularly in corrosion protection (Y. El aoufir et al., 2020).

Synthesis of Bioactive Molecules

Through the synthesis and biological evaluation of novel aziridine esters, methyl 2-chlorothiazole-5-carboxylate has been employed as an efficient alkylating agent for various aromatic heterocycles. This application underscores its versatility in organic synthesis and potential for creating bioactive compounds (M. Alves et al., 2000).

Solid Phase Synthesis Applications

A novel method for the solid phase synthesis of benzothiazoles and thiophene derivatives based on resin-bound cyclic malonic acid ester was developed, demonstrating the utility of methyl 2-chlorothiazole-5-carboxylate in facilitating solid phase organic syntheses. This approach highlights the compound's role in streamlining the production of complex organic molecules (Xian Huang & Jing Tang, 2003).

Safety And Hazards

“Methyl 2-chlorothiazole-5-carboxylate” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and eye irritation (Category 2) . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

methyl 2-chloro-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAFIAWKUGNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512523
Record name Methyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chlorothiazole-5-carboxylate

CAS RN

72605-86-8
Record name Methyl 2-chloro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-1,3-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Zhang, J Xi, R He, R Zhuang, L Kong, L Fu… - Medicinal Chemistry …, 2019 - Springer
… A mixture of compounds 12a–c (6.5 mmol, 1.0 eq), methyl 2-chlorothiazole-5-carboxylate (1.2 g, 6.5 mmol, 1.0 eq), and K 2 CO 3 (904.0 mg, 6.5 mmol, 1.0 eq) in CH 3 CN (10.0 mL) was …
Number of citations: 5 link.springer.com
RA LeMahieu, M Carson, AF Welton… - Journal of Medicinal …, 1983 - ACS Publications
A series of substituted 5-oxo-5H-thiazolo [2, 3-b] quinazolinecarboxylicacids was prepared and evaluated in the rat PCA test for antiallergic activity. The analogues that exhibited the …
Number of citations: 22 pubs.acs.org
AR Fakhari, K Hasheminasab, H Ahmar… - Synthesis, 2008 - thieme-connect.com
… o-aminobenzoic acid hydrochloride with the appropriate α- or ω-thiocyanato ketone, [¹²] condensation of substituted anthranilic acids or esters with methyl 2-chlorothiazole-5-carboxylate…
Number of citations: 11 www.thieme-connect.com
AP Ayscough, GA Showell, MR Teall, HE Temple… - WO2010092342, 2010 - i.moscow
A compound having the Formula (1): wherein: X 1, X 2, X 3 and X 4 independently represent CH or N; R 1, R 2 and R 3 independently represent C 1-6 alkyl, C 3-8 cycloalkyl or C 3-8 …
Number of citations: 2 i.moscow
JA Bleda, PM Fresneda, R Orenes, P Molina - 2009 - Wiley Online Library
… 2-amino esters and 2-(methylthio)-2-thiazoline,15 solid-phase methods,16 condensations of substituted anthranilic acids or esters with methyl 2-chlorothiazole-5-carboxylate,17 and the …
BJ Deadman, MD Hopkin, IR Baxendale… - Organic & biomolecular …, 2013 - pubs.rsc.org
… Nucleophilic aromatic substitution of methyl 2-chlorothiazole-5-carboxylate (103) with 6-bromo-2-methylpyrimidin-4-amine (103), followed by ester hydrolysis gave the core intermediate …
Number of citations: 72 pubs.rsc.org

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